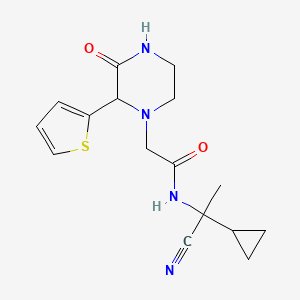
N-(1-Cyano-1-cyclopropylethyl)-2-(3-oxo-2-thiophen-2-ylpiperazin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1-Cyano-1-cyclopropylethyl)-2-(3-oxo-2-thiophen-2-ylpiperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C16H20N4O2S and its molecular weight is 332.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1-Cyano-1-cyclopropylethyl)-2-(3-oxo-2-thiophen-2-ylpiperazin-1-yl)acetamide, a compound with the molecular formula C16H20N4O2S, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Basic Characteristics
- Molecular Formula : C16H20N4O2S
- Molecular Weight : 332.42 g/mol
- Purity : Typically ≥ 95% .
Structural Information
The compound features a unique structure that includes:
- A cyano group (–C≡N)
- A cyclopropyl group
- A thiophene ring attached to a piperazine moiety
This structural complexity is believed to contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. These targets may include:
- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors : It could modulate receptor activity, influencing signaling pathways that regulate cellular functions.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects, including:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Cytotoxicity : Investigations into its cytotoxic properties reveal it may induce apoptosis in cancer cell lines.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry indicated that derivatives of this compound showed significant antibacterial activity against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .
- Cancer Research : In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
- Neuropharmacology : Research has also suggested that this compound may have neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. Its ability to cross the blood-brain barrier was confirmed in animal models .
Data Summary Table
Eigenschaften
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(3-oxo-2-thiophen-2-ylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-16(10-17,11-4-5-11)19-13(21)9-20-7-6-18-15(22)14(20)12-3-2-8-23-12/h2-3,8,11,14H,4-7,9H2,1H3,(H,18,22)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTZFJGGEOVDBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CN2CCNC(=O)C2C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














